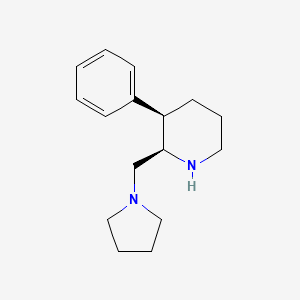
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenyl group attached to the piperidine ring and a pyrrolidinylmethyl substituent. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the pyrrolidinylmethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce reduced piperidine derivatives.
Aplicaciones Científicas De Investigación
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Medicine: The compound may have potential therapeutic applications, including as an analgesic or in the treatment of neurological disorders.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-3-phenyl-2-(methylamino)piperidine: Similar structure but with a methylamino group instead of a pyrrolidinylmethyl group.
(2R,3R)-3-phenyl-2-(ethylamino)piperidine: Similar structure but with an ethylamino group instead of a pyrrolidinylmethyl group.
(2R,3R)-3-phenyl-2-(dimethylamino)piperidine: Similar structure but with a dimethylamino group instead of a pyrrolidinylmethyl group.
Uniqueness
The uniqueness of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine lies in its specific stereochemistry and the presence of the pyrrolidinylmethyl group, which can impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C16H24N2 |
|---|---|
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine |
InChI |
InChI=1S/C16H24N2/c1-2-7-14(8-3-1)15-9-6-10-17-16(15)13-18-11-4-5-12-18/h1-3,7-8,15-17H,4-6,9-13H2/t15-,16+/m1/s1 |
Clave InChI |
GRHCSNBNLAGXFU-CVEARBPZSA-N |
SMILES isomérico |
C1CCN(C1)C[C@H]2[C@H](CCCN2)C3=CC=CC=C3 |
SMILES canónico |
C1CCN(C1)CC2C(CCCN2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)
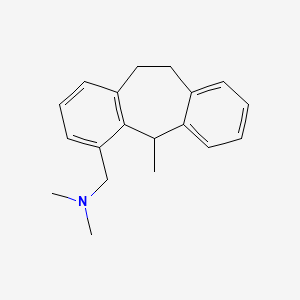
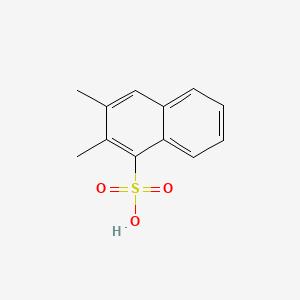

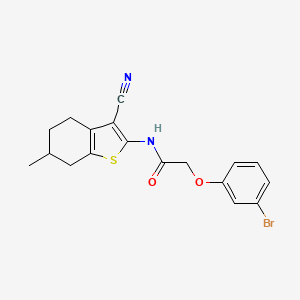
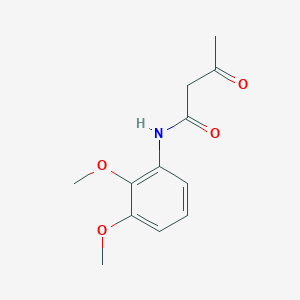

![Glutamic acid,l-,[3h(g)]](/img/structure/B13821269.png)

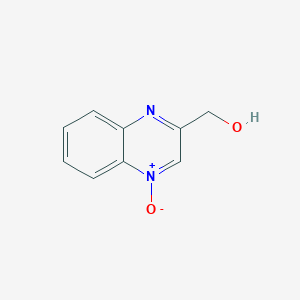
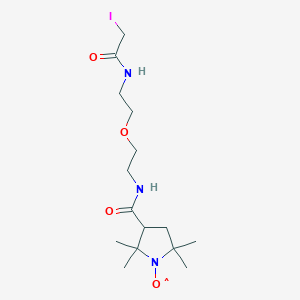
![1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile](/img/structure/B13821292.png)
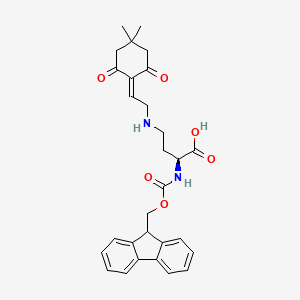
![N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide](/img/structure/B13821326.png)
